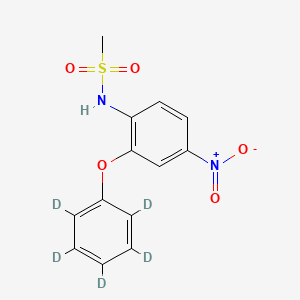
2-Bromoveratryl-d3 Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoveratryl-d3 Alcohol is a deuterium-labeled compound with the molecular formula C9H8D3BrO3 and a molecular weight of 250.1. It is a derivative of 2-Bromoveratryl Alcohol, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and as a reference standard in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoveratryl-d3 Alcohol typically involves the bromination of veratryl alcohol followed by deuterium exchange. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as chloroform or dichloromethane. The deuterium exchange is achieved using deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterated reagents and solvents is optimized to minimize costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoveratryl-d3 Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to veratryl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products:
Oxidation: Formation of veratraldehyde or veratric acid.
Reduction: Regeneration of veratryl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromoveratryl-d3 Alcohol is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Research: Used to study metabolic pathways in vivo safely.
Environmental Studies: Acts as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening.
Organic Chemistry: Serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of 2-Bromoveratryl-d3 Alcohol involves its role as a labeled compound in metabolic studies. The deuterium atoms allow for the tracing of metabolic pathways and the study of reaction mechanisms. It interacts with various enzymes and molecular targets involved in metabolic processes, providing insights into the dynamics of biochemical reactions.
Comparison with Similar Compounds
2-Bromoveratryl Alcohol: The non-deuterated version of the compound.
Veratryl Alcohol: The parent compound without bromine substitution.
2-Bromo-3,4-dimethoxybenzyl Alcohol: Another brominated derivative with similar properties.
Uniqueness: 2-Bromoveratryl-d3 Alcohol is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.
Properties
IUPAC Name |
[2-bromo-4-methoxy-3-(trideuteriomethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZALKMXNKAMY-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1Br)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[(1R,2R,4R)-1-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl]-, rel-](/img/new.no-structure.jpg)




![[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B588880.png)




